6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride
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Overview
Description
6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride but lacks the aminopropyl group.
Piperidin-2-one: Similar to the compound but without the aminopropyl substitution.
1-aminopropan-2-yl chloride: A precursor in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and in research applications .
Properties
CAS No. |
2624140-16-3 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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